Choline oxidase

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

9028-67-5 |

|---|---|

Molekularformel |

C42H74N12O9S4 |

Molekulargewicht |

1019.4 g/mol |

IUPAC-Name |

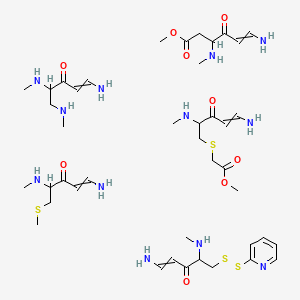

1-amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate |

InChI |

InChI=1S/C11H15N3OS2.C9H16N2O3S.C8H14N2O3.C7H15N3O.C7H14N2OS/c1-13-9(10(15)5-6-12)8-16-17-11-4-2-3-7-14-11;1-11-7(8(12)3-4-10)5-15-6-9(13)14-2;1-10-6(5-8(12)13-2)7(11)3-4-9;1-9-5-6(10-2)7(11)3-4-8;1-9-6(5-11-2)7(10)3-4-8/h2-7,9,13H,8,12H2,1H3;3-4,7,11H,5-6,10H2,1-2H3;3-4,6,10H,5,9H2,1-2H3;3-4,6,9-10H,5,8H2,1-2H3;3-4,6,9H,5,8H2,1-2H3 |

InChI-Schlüssel |

XOUJHUSVMZWJBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC(C(=O)C=CN)NC.CNC(CC(=O)OC)C(=O)C=CN.CNC(CSC)C(=O)C=CN.CNC(CSCC(=O)OC)C(=O)C=CN.CNC(CSSC1=CC=CC=N1)C(=O)C=CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

choline oxidase mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Choline Oxidase

Introduction

This compound (EC 1.1.3.17) is a dimeric, flavin-dependent enzyme that is a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1][2] It plays a crucial role in cellular adaptation to osmotic stress by catalyzing the biosynthesis of the compatible solute, glycine betaine.[3] The enzyme facilitates a four-electron, two-step oxidation of choline to glycine betaine, utilizing molecular oxygen as the electron acceptor and producing hydrogen peroxide.[4][5] The most extensively studied variant of this enzyme is derived from the soil bacterium Arthrobacter globiformis. Due to its specific activity, this compound is widely employed in the development of biosensors for clinical diagnostics and environmental monitoring.

This guide provides a detailed examination of the enzyme's catalytic mechanism, including the roles of its FAD cofactor and key active site residues, kinetic properties, and standard experimental protocols for its study.

Catalytic Mechanism of this compound

The overall reaction catalyzed by this compound is a sequential two-step oxidation. First, choline is oxidized to betaine aldehyde. The betaine aldehyde intermediate predominantly remains bound within the active site and is subsequently oxidized to glycine betaine. Each oxidative step is followed by the re-oxidation of the reduced flavin cofactor by molecular oxygen.

The two half-reactions are:

-

Reductive Half-Reaction (First Oxidation): Choline + E-FAD → Betaine Aldehyde + E-FADH₂

-

Reductive Half-Reaction (Second Oxidation): Betaine Aldehyde + H₂O + E-FAD → Glycine Betaine + E-FADH₂

-

Oxidative Half-Reaction (Regeneration): E-FADH₂ + O₂ → E-FAD + H₂O₂

The Role of the FAD Cofactor

This compound contains a Flavin Adenine Dinucleotide (FAD) cofactor that is covalently bound to the polypeptide chain. In the A. globiformis enzyme, this linkage is an 8α-N(1)-histidyl bond to the His87 residue. This covalent linkage is crucial for the enzyme's high redox potential, facilitating the electron transfer reactions necessary for catalysis. The oxidized flavin (E-FAD) exhibits characteristic UV-vis absorbance peaks at 359 nm and 452 nm.

The Reductive Half-Reaction: A Stepwise Process

Kinetic isotope effect studies have been instrumental in elucidating the mechanism of substrate oxidation. The data support a chemical mechanism involving a hydride transfer from the substrate to the flavin cofactor.

-

Substrate Gating and Binding: Access to the enzyme's active site is not freely available; it is controlled by a hydrophobic "gate" composed of several residues, including M62, L65, V355, F357, and M359. The positively charged trimethylammonium headgroup of the choline substrate is a primary determinant for specific binding within the active site.

-

Proton Abstraction and Alkoxide Formation: Catalysis is initiated by a catalytic base within the active site, which has a pKa of approximately 7.5. This base abstracts the hydroxyl proton from the bound choline substrate. This proton removal occurs prior to C-H bond cleavage, resulting in the formation of a transient, negatively charged alkoxide species.

-

Hydride Transfer: Following proton abstraction, a hydride ion (H⁻) is transferred from the α-carbon of the substrate to the N5 position of the isoalloxazine ring of the FAD cofactor. This transfer reduces the flavin to FADH₂ and oxidizes the substrate to betaine aldehyde. The C-H bond cleavage via hydride transfer has been identified as a rate-limiting step for the overall enzyme turnover.

The Oxidative Half-Reaction: Flavin Re-oxidation

After the substrate is oxidized, the reduced flavin cofactor (E-FADH₂) must be regenerated.

-

Oxygen Gating and Reaction: The re-oxidation process begins when molecular oxygen accesses the active site. This access is also a controlled event, with residue Phe357 playing a key gating role. The reaction is initiated by a single electron transfer from the reduced flavin to O₂, which forms a flavosemiquinone-superoxide radical pair intermediate.

-

Product Formation and Release: The reaction between the reduced flavin and oxygen ultimately yields oxidized FAD (E-FAD) and hydrogen peroxide (H₂O₂), regenerating the enzyme for the next catalytic cycle.

Key Active Site Residues

Site-directed mutagenesis studies have identified several critical residues in the active site:

-

His466: This highly conserved residue is essential for catalysis. While it was once considered the primary catalytic base, further studies have shown that its role is more complex. The H466Q mutant exhibits no detectable activity. His466 appears to modulate the electrophilicity of the FAD cofactor and the polarity of the active site, thereby stabilizing the transition state for choline oxidation.

-

His351: This is another histidine residue in the active site, but it has been determined not to be the essential catalytic base required for proton abstraction.

Quantitative Data: Kinetic Parameters

The kinetic properties of this compound from Arthrobacter globiformis have been thoroughly characterized. The enzyme processes betaine aldehyde more rapidly than choline, suggesting that the first oxidation step is partially rate-limiting for the overall reaction.

| Substrate | Parameter | Value | Conditions | Source |

| Choline | kcat | 60 s⁻¹ | pH 10, 25°C | |

| Choline | kcat | 6.4 ± 0.3 s⁻¹ | pH 7.0, 25°C | |

| Betaine Aldehyde | kcat | 133 s⁻¹ | pH 10, 25°C | |

| Betaine Aldehyde | kcat | 15.3 ± 2.5 s⁻¹ | pH 7.0, 25°C | |

| Betaine Aldehyde | Km | ≤ 20 µM | pH 7.0, 25°C | |

| Oxygen | kcat/Km | pH-independent | pH 6-10 | |

| Optimal pH | - | 7.0 - 9.0 | 37°C | |

| Optimal Temp. | - | ~37°C | pH 7.0 |

Experimental Protocols

Studying the this compound mechanism involves a variety of kinetic and spectroscopic assays. Below are methodologies for two key experiments.

Protocol: Colorimetric Enzyme Activity Assay

This assay is a coupled-enzyme, endpoint measurement used to determine this compound activity by quantifying the hydrogen peroxide produced.

Principle: this compound oxidizes choline, producing H₂O₂. In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), which forms a colored quinoneimine dye. The absorbance of this dye, measured at 500 nm, is directly proportional to the amount of choline oxidized.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0 at 37°C

-

Choline chloride solution (e.g., 2.1% w/v in Tris buffer)

-

4-Aminoantipyrine (4-AAP) solution (e.g., 1% w/v in deionized water)

-

Phenol solution (e.g., 1% w/v in deionized water)

-

Horseradish Peroxidase (HRP) solution (e.g., 15 units/mL)

-

This compound enzyme solution (diluted in cold 10 mM Tris-HCl, pH 8.0)

-

Spectrophotometer and cuvettes or 96-well microplate reader

Methodology:

-

Prepare Reaction Cocktail: In a light-protected container, prepare a reaction cocktail. For a 100 mL volume, combine: 97 mL of 2.1% Choline solution, 1 mL of 1% 4-AAP, and 2 mL of 1% Phenol. Add HRP to a final concentration of ~15 units/mL. Mix gently.

-

Equilibration: Add 3.0 mL of the reaction cocktail to a cuvette and equilibrate to 37°C in a thermostatted spectrophotometer.

-

Blank Measurement: Monitor the absorbance at 500 nm (A₅₀₀) until constant. Add 50 µL of enzyme dilution buffer (without enzyme) to the cuvette, mix by inversion, and record the rate of any background absorbance change for 5 minutes. This is the Blank Rate.

-

Sample Measurement: To a fresh, equilibrated cuvette with 3.0 mL of reaction cocktail, initiate the reaction by adding 50 µL of the diluted this compound enzyme solution.

-

Data Acquisition: Immediately mix by inversion and record the increase in A₅₀₀ for approximately 5 minutes.

-

Calculation: Determine the maximum linear rate (ΔA₅₀₀/min) for both the sample (Test) and the Blank. Calculate the enzyme activity using the Beer-Lambert law, accounting for the molar extinction coefficient of the quinoneimine dye (~12 mM⁻¹cm⁻¹ under these conditions) and the stoichiometry of the reaction.

Protocol: Anaerobic Flavin Reduction Assay

This pre-steady-state kinetic assay is used to directly measure the rate of the reductive half-reaction, independent of the oxygen-dependent re-oxidation.

Principle: The reaction is monitored under strict anaerobic conditions using a stopped-flow spectrophotometer. The oxidized enzyme is rapidly mixed with the substrate (choline), and the reduction of the FAD cofactor is observed as a decrease in absorbance at 452 nm.

Methodology:

-

Enzyme Preparation: The this compound solution is made anaerobic. This is typically achieved by lyophilizing the enzyme and re-dissolving it in anaerobic buffer inside a tonometer, followed by multiple cycles of degassing by applying a vacuum and flushing with oxygen-free argon gas.

-

Substrate Preparation: The choline solution is also prepared in anaerobic buffer.

-

Stopped-Flow Experiment: The anaerobic enzyme and substrate solutions are loaded into separate syringes of a stopped-flow instrument. The instrument rapidly mixes equal volumes of the two solutions.

-

Data Acquisition: The absorbance at 452 nm is monitored over time immediately upon mixing. The resulting data trace shows an exponential decay corresponding to the reduction of E-FAD.

-

Data Analysis: The observed rate constant for flavin reduction (kobs) is determined by fitting the absorbance decay to a single-exponential equation. By performing the experiment at various substrate concentrations, the limiting rate of flavin reduction (kred) and the dissociation constant for the substrate (Kd) can be determined by fitting the data to a hyperbolic equation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the catalytic role of the conserved active site residue His466 of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the catalytic mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Choline Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline oxidase (EC 1.1.3.17) is a flavin-dependent enzyme that catalyzes the two-step oxidation of choline to glycine betaine, a crucial osmoprotectant in a variety of organisms. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial isolation, key enzymatic properties, and the methodologies used for its study. Quantitative data from various sources are summarized in comparative tables, and detailed experimental protocols for purification and activity assays are provided. Furthermore, this guide includes visualizations of the choline oxidation pathway and a classical purification workflow using the Graphviz DOT language, offering a valuable resource for researchers in biochemistry, microbiology, and drug development.

A Historical Perspective: The Unveiling of this compound

The journey to understanding this compound is intertwined with the broader history of choline metabolism research. Choline itself was first isolated from pig and ox bile in 1862 by Adolph Strecker. However, it was not until the 20th century that its enzymatic transformation began to be elucidated.

The seminal discovery of this compound activity is credited to Mann and colleagues in 1938, who first identified the enzyme in rat liver.[1] This initial finding laid the groundwork for future investigations into the enzymatic oxidation of choline.

A pivotal moment in this compound research came in 1977 with the work of Ikuta and his team. They successfully purified and characterized this compound from the soil bacterium Arthrobacter globiformis.[2] This study provided the first detailed biochemical properties of a microbial this compound, establishing it as a flavoprotein and delineating its substrate specificity. The enzyme from A. globiformis has since become a model for studying the structure and function of this enzyme class.

Subsequent research has identified this compound in a variety of other microorganisms, including Arthrobacter pascens, Alcaligenes sp., and the fungus Cylindrocarpon didymum M-l.[1][3][4] The advent of recombinant DNA technology has further propelled the field, enabling the high-level expression and purification of this compound for detailed structural and mechanistic studies, as well as for biotechnological applications.

Biochemical Properties of this compound

This compound is a member of the glucose-methanol-choline (GMC) oxidoreductase family of flavoenzymes. It utilizes a covalently bound flavin adenine dinucleotide (FAD) cofactor to catalyze the four-electron oxidation of choline.

Catalytic Reaction

The overall reaction catalyzed by this compound proceeds in two distinct steps:

-

Choline + O₂ → Betaine Aldehyde + H₂O₂

-

Betaine Aldehyde + O₂ + H₂O → Glycine Betaine + H₂O₂

The enzyme is notable for its ability to catalyze both of these reactions at the same active site.

Comparative Enzymatic Properties

The biochemical properties of this compound can vary depending on its source. The following tables summarize key quantitative data from different organisms.

Table 1: Molecular Properties of this compound from Various Sources

| Source Organism | Method | Molecular Weight (kDa) | Subunit Structure | Isoelectric Point (pI) | Reference(s) |

| Arthrobacter globiformis | Gel Filtration | ~83 | - | ~4.5 | |

| Arthrobacter globiformis | SDS-PAGE | ~71 | - | - | |

| Recombinant (A. globiformis in E. coli) | SDS-PAGE | ~60 | Homodimer | - | |

| Alcaligenes sp. | Gel Filtration | ~72 | - | 4.1 ± 0.1 | |

| Alcaligenes sp. | SDS-PAGE | ~66 | - | - | |

| Brevibacterium album | - | ~97 | - | 4.05 |

Table 2: Kinetic Parameters of this compound

| Source Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Arthrobacter globiformis | Choline | 1.2 | 12.8 | ~7.5 | - | |

| Arthrobacter globiformis | Betaine Aldehyde | 8.7 | - | ~7.5 | - | |

| Recombinant (A. globiformis in E. coli) | - | - | 95 | 7.0 | 37 | |

| Alcaligenes sp. | Choline | 2.84 | ≥10 | 8.0 - 8.5 | 40 - 45 | |

| Alcaligenes sp. | Betaine Aldehyde | 5.33 | - | 8.0 - 8.5 | 40 - 45 | |

| Cylindrocarpon didymum M-1 | - | - | 24 | - | - | |

| Recombinant (Halomonas elongata in E. coli) | - | - | 1.8 | - | - |

One unit (U) of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under specified conditions.

Table 3: Substrate Specificity of this compound from Arthrobacter globiformis

| Substrate | Relative Reaction Velocity (%) |

| Choline | 100 |

| Betaine Aldehyde | 46 |

| N,N-dimethylaminoethanol | 5.2 |

| Triethanolamine | 2.6 |

| Diethanolamine | 0.8 |

| Monoethanolamine | 0 |

| N-methylaminoethanol | 0 |

| Methanol | 0 |

| Ethanol | 0 |

| Propanol | 0 |

| Formaldehyde | 0 |

| Acetaldehyde | 0 |

| Propionaldehyde | 0 |

Data from Ikuta et al. (1977)

Experimental Protocols

Purification of this compound from Arthrobacter globiformis (Classical Method)

This protocol is based on the method described by Ikuta et al. (1977).

Step 1: Cell Lysis and Extraction

-

Harvest Arthrobacter globiformis cells from culture by centrifugation.

-

Suspend the cell pellet in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed to remove cell debris. The supernatant is the crude extract.

Step 2: Acetone Fractionation

-

Cool the crude extract to 0°C.

-

Slowly add cold acetone to the extract with gentle stirring to a final concentration of 40% (v/v).

-

Centrifuge to remove the precipitate.

-

To the supernatant, add more cold acetone to a final concentration of 60% (v/v).

-

Collect the precipitate by centrifugation. This fraction contains the majority of the this compound activity.

Step 3: Ammonium Sulfate Fractionation

-

Dissolve the acetone precipitate in a minimal volume of buffer.

-

Slowly add solid ammonium sulfate with stirring to achieve 40% saturation.

-

Centrifuge and discard the precipitate.

-

Add more ammonium sulfate to the supernatant to reach 70% saturation.

-

Collect the precipitate containing this compound by centrifugation.

Step 4: DEAE-Cellulose Chromatography

-

Dissolve the ammonium sulfate precipitate in buffer and dialyze extensively against the column equilibration buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

-

Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with the same buffer.

-

Wash the column with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the equilibration buffer.

-

Collect fractions and assay for this compound activity. Pool the active fractions.

Step 5: Sephadex G-200 Gel Filtration

-

Concentrate the pooled active fractions from the DEAE-cellulose step.

-

Apply the concentrated sample to a Sephadex G-200 column equilibrated with a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5, containing 0.1 M KCl).

-

Elute the proteins with the same buffer.

-

Collect fractions and assay for this compound activity. Pool the fractions containing the purified enzyme.

Enzymatic Assay of this compound

This spectrophotometric assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of choline.

Principle: The H₂O₂ produced reacts with 4-aminoantipyrine and phenol in the presence of peroxidase to form a red quinoneimine dye, which can be quantified by measuring the absorbance at 500 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0.

-

Choline Chloride Solution: 1 M in deionized water.

-

4-Aminoantipyrine (4-AAP) Solution: 10 mM in deionized water.

-

Phenol Solution: 20 mM in deionized water.

-

Peroxidase Solution: 100 U/mL in assay buffer.

-

Enzyme Sample: Purified or partially purified this compound, diluted in an appropriate buffer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

100 µL Choline Chloride Solution

-

50 µL 4-AAP Solution

-

50 µL Phenol Solution

-

20 µL Peroxidase Solution

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Calculation of Activity: The activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the quinoneimine dye.

Visualizing Key Processes

Metabolic Pathway of Choline Oxidation

The following diagram illustrates the two-step enzymatic conversion of choline to glycine betaine.

Experimental Workflow: Purification of this compound from A. globiformis

This diagram outlines the classical multi-step purification protocol for isolating this compound.

Conclusion

The discovery and subsequent characterization of this compound have significantly advanced our understanding of choline metabolism and its role in osmotic stress tolerance. From its initial identification in mammalian liver to the detailed molecular studies of the microbial enzyme, research on this compound continues to be a vibrant field. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore the multifaceted nature of this important enzyme, with potential applications in biotechnology, agriculture, and medicine.

References

- 1. Purification and characterization of this compound from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of recombinant this compound and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLC analysis of the hydroxy and oxo compounds produced by the Smith degradation of reducing Di- and trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of neuraminidase in Arthrobacter and its purification by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Stress Tolerance: A Technical Guide to the Identification and Characterization of the Choline Oxidase Gene (CodA)

For Researchers, Scientists, and Drug Development Professionals

The choline oxidase gene (codA) represents a pivotal element in cellular stress response, encoding an enzyme that catalyzes the conversion of choline to glycine betaine, a potent osmoprotectant. This technical guide provides a comprehensive overview of the core methodologies for the identification, cloning, expression, and functional characterization of the codA gene and its protein product, this compound. The information presented herein is intended to equip researchers with the necessary knowledge to explore the therapeutic and biotechnological potential of this crucial gene.

Introduction to this compound (CodA)

This compound (EC 1.1.3.17) is a flavoprotein that plays a critical role in the biosynthesis of glycine betaine, an important compatible solute that accumulates in a variety of organisms to protect against osmotic stress.[1][2][3] The codA gene, which encodes this enzyme, has been identified in several microorganisms, most notably in soil bacteria such as Arthrobacter globiformis and Arthrobacter pascens.[1][2] The introduction of the codA gene into various plants has been shown to enhance their tolerance to abiotic stresses like high salinity, drought, and cold.

The enzymatic reaction catalyzed by this compound is a two-step oxidation of choline to glycine betaine, with betaine aldehyde as an intermediate. This process is crucial for the adaptation of cells to hyperosmotic environments, preventing dehydration and maintaining cellular function.

Identification and Cloning of the codA Gene

The initial step in characterizing the codA gene involves its identification and isolation from a source organism. This is typically achieved through a combination of genomic library screening and polymerase chain reaction (PCR)-based methods.

Experimental Protocol: Gene Cloning

A common strategy for cloning the codA gene from a bacterial source is outlined below.

Materials:

-

Genomic DNA from the source organism (e.g., Arthrobacter globiformis ATCC 8010)

-

Restriction enzymes

-

DNA ligase

-

Cloning vector (e.g., pBluescript)

-

Competent E. coli cells (e.g., DH5α)

-

PCR primers designed based on conserved regions of known codA sequences

-

Standard molecular biology reagents and equipment

Procedure:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the source organism using a standard protocol.

-

Genomic Library Construction (Optional):

-

Partially digest the genomic DNA with a suitable restriction enzyme.

-

Ligate the DNA fragments into a suitable cloning vector.

-

Transform competent E. coli cells with the ligation mixture to create a genomic library.

-

-

PCR Amplification:

-

Design degenerate or specific PCR primers based on conserved sequences of known codA genes.

-

Perform PCR using the isolated genomic DNA or the genomic library as a template.

-

-

Clone Identification and Sequencing:

-

Ligate the PCR product into a sequencing vector.

-

Transform competent E. coli cells and select for positive clones.

-

Isolate plasmid DNA from positive clones and sequence the insert to confirm the identity of the codA gene.

-

Expression and Purification of Recombinant this compound

Once the codA gene is cloned, the next step is to express the gene in a suitable host system and purify the recombinant this compound for functional characterization. Escherichia coli is a commonly used expression host.

Experimental Protocol: Protein Expression and Purification

Materials:

-

Expression vector (e.g., pET vector) containing the codA gene

-

Competent E. coli expression host (e.g., BL21(DE3))

-

IPTG (isopropyl-β-D-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Chromatography system and columns (e.g., DEAE-Sepharose)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the E. coli expression host with the expression vector containing the codA gene.

-

Culture and Induction:

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 25-30°C) for several hours.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

-

Purification:

-

Clarify the cell lysate by centrifugation.

-

Load the supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).

-

Wash the column with a low-salt buffer and elute the bound protein with a salt gradient.

-

-

Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess the purity of the recombinant this compound.

Functional Characterization: this compound Enzyme Assay

The functional activity of the purified this compound is determined using an enzyme assay that measures the rate of choline oxidation. A common colorimetric assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the reaction.

Experimental Protocol: this compound Activity Assay

This protocol is adapted from standard procedures for measuring this compound activity.

Principle: this compound catalyzes the oxidation of choline, producing betaine aldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., a mixture of 4-aminoantipyrine and phenol), resulting in a colored product that can be measured spectrophotometrically.

Reaction Scheme:

-

Choline + O₂ → Betaine aldehyde + H₂O₂

-

2 H₂O₂ + 4-Aminoantipyrine + Phenol → Quinoneimine dye + 4 H₂O

Materials:

-

Purified this compound

-

Choline chloride solution

-

Tris-HCl buffer (pH 8.0)

-

4-Aminoantipyrine solution

-

Phenol solution

-

Horseradish peroxidase (HRP) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction cocktail containing Tris-HCl buffer, choline chloride, 4-aminoantipyrine, phenol, and HRP.

-

Assay:

-

Pipette the reaction mixture into a cuvette and equilibrate to 37°C.

-

Initiate the reaction by adding a small amount of the purified this compound solution.

-

Monitor the increase in absorbance at 500 nm over time.

-

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the quinoneimine dye. One unit of this compound is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of H₂O₂ per minute under the specified conditions.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the this compound gene and enzyme from various studies.

Table 1: Biochemical Properties of this compound

| Property | Arthrobacter globiformis | Arthrobacter pascens | Alcaligenes sp. |

| Molecular Weight (kDa) | ~60-66 (monomer), 120 (dimer) | ~66 | ~83 |

| Cofactor | FAD (covalently linked) | FAD | FAD |

| Optimum pH | 7.0 - 8.0 | - | 7.5 - 8.0 |

| Optimum Temperature (°C) | 37 | - | - |

Table 2: Kinetic Parameters of this compound

| Substrate | Organism | Km (mM) | Reference |

| Choline | Arthrobacter globiformis | 1.2 x 10-3 M | |

| Betaine aldehyde | Arthrobacter globiformis | 8.7 x 10-3 M | |

| Choline | Halomonas elongata (Choline Dehydrogenase) | 1-50 (concentration range studied) |

Table 3: Enhanced Stress Tolerance in codA Transgenic Organisms

| Organism | Stress Condition | Observation | Reference |

| Synechococcus sp. PCC 7942 | Salt Stress | Accumulated glycinebetaine (60-80 mM) and acquired tolerance to salt stress. | |

| Arabidopsis thaliana | Salt and Cold Stress | Accumulated glycinebetaine and showed enhanced tolerance to 100 mM NaCl and cold. | |

| Rice (Oryza sativa) | Salt Stress | Transformed seeds had a higher germination rate under salinity treatments. | |

| Potato (Solanum tuberosum) | Drought Stress | Transgenic plants showed enhanced tolerance to water stress. |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and the experimental workflow for codA gene identification.

Caption: Biosynthetic pathway of glycine betaine from choline catalyzed by this compound.

Caption: Experimental workflow for the identification and characterization of the this compound gene (CodA).

Conclusion

The identification and characterization of the this compound gene (codA) have significant implications for agricultural biotechnology and potentially for drug development. The ability to confer stress tolerance to plants holds great promise for improving crop yields in challenging environments. Furthermore, understanding the structure and function of this compound can inform the design of inhibitors or modulators for therapeutic purposes. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the scientific and practical applications of this important enzyme.

References

- 1. Cloning, sequence analysis, and purification of this compound from Arthrobacter globiformis: a bacterial enzyme involved in osmotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a catabolic enzyme in Arthrobacter pascens, facilitates adaptation to osmotic stress in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of bacterial this compound, a glycinebetaine-synthesizing enzyme, to create stress-resistant transgenic plants - ProQuest [proquest.com]

Choline Oxidase Producing Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline oxidase (EC 1.1.3.17) is a flavoprotein enzyme of significant interest due to its diverse applications in clinical diagnostics, biotechnology, and agriculture. This enzyme catalyzes the oxidation of choline to glycine betaine, a critical osmoprotectant, via a two-step reaction. A variety of microorganisms, including bacteria and fungi, are known to produce this compound. This technical guide provides a comprehensive overview of these microorganisms, the biochemical properties of their this compound, detailed experimental protocols for their study, and insights into the metabolic pathways they are involved in. The information is presented to support further research and development in the fields of enzyme technology and drug development.

Introduction

This compound is an oxidoreductase that plays a crucial role in the biosynthesis of glycine betaine from choline.[1] This conversion is vital for microorganisms to counteract osmotic stress, as glycine betaine is a highly effective compatible solute that accumulates in the cytoplasm to prevent dehydration and plasmolysis.[2][3] The enzyme catalyzes a four-electron oxidation of choline, with betaine aldehyde as an intermediate.[4][5]

The reaction proceeds as follows:

-

Choline + O₂ → Betaine aldehyde + H₂O₂

-

Betaine aldehyde + O₂ + H₂O → Glycine betaine + H₂O₂

The production of hydrogen peroxide in this reaction is the basis for many of its applications, particularly in biosensors for the determination of choline and related compounds like phospholipids. Furthermore, the gene encoding this compound (codA) has been utilized to engineer stress-resistant transgenic plants. Given its broad utility, the identification and characterization of novel microbial sources of this compound with desirable properties such as high activity, stability, and specific substrate affinity are of great importance.

This compound Producing Microorganisms

A diverse range of microorganisms have been identified as producers of this compound. While bacteria, particularly from the genus Arthrobacter, are the most extensively studied sources, several fungal species also produce this enzyme.

Bacterial Sources

Bacteria are a prominent source of commercially relevant this compound. Soil bacteria, in particular, have been a focus of screening efforts due to their diverse metabolic capabilities.

-

Arthrobacter globiformis : This is one of the most well-characterized producers of this compound. The enzyme from A. globiformis has been purified, and its kinetic and structural properties have been extensively studied. The complete genome of A. globiformis has been sequenced, facilitating genetic and metabolic engineering efforts.

-

Arthrobacter sp. : Recombinant this compound from Arthrobacter sp. expressed in E. coli is commercially available and used in various diagnostic assays.

-

Arthrobacter nicotianae : This species is another source of this compound, and its enzyme has been a subject of protein engineering studies to improve its properties for industrial applications, such as in detergents.

-

Alcaligenes sp. : this compound from this bacterium is also commercially available and utilized in clinical analysis for the determination of phospholipids.

-

Pseudomonas aeruginosa : This opportunistic pathogen utilizes choline metabolism for survival during infection. The this compound system in P. aeruginosa is involved in the production of glycine betaine, which acts as an osmoprotectant and an inducer of virulence factors.

-

Brevibacterium and Corynebacterium : Species from these genera have also been identified as this compound producers through fermentation processes.

Fungal Sources

Fungi represent another important, though less explored, source of this compound.

-

Cylindrocarpon didymum M-1 : This fungus was one of the early identified fungal producers of this compound. Methods for the production and purification of the enzyme from this source have been developed.

-

Aspergillus fumigatus : This species is also known to produce this compound.

Biochemical and Physical Properties of Microbial this compound

The properties of this compound can vary depending on the microbial source. Understanding these properties is crucial for selecting the appropriate enzyme for a specific application.

| Property | Arthrobacter globiformis | Alcaligenes sp. | Brevibacterium/Corynebacterium | Cylindrocarpon didymum M-1 | Recombinant Arthrobacter sp. (in E. coli) | Recombinant A. globiformis HYJE003 (in E. coli) |

| Molecular Weight | ~71 kDa (SDS-PAGE), ~83 kDa (gel filtration), Homodimer of ~120 kDa | ~95,000 | ~97,000 | - | - | 60 kDa |

| Isoelectric Point (pI) | ~4.5 | 4.1 ± 0.1 | 4.05 | - | - | - |

| Optimal pH | ~7.5 | 8.0 - 8.5 | 7.5 - 9.0 | - | 8.0 | 7.0 |

| Optimal Temperature | - | 40 - 45°C | 20 - 35°C | - | 37°C | 37°C |

| pH Stability | - | 7.0 - 9.0 | 7.0 - 8.3 | - | - | - |

| Kₘ (Choline) | 1.2 mM | 2.84 x 10⁻³ M | - | - | - | - |

| Kₘ (Betaine Aldehyde) | 8.7 mM | 5.33 x 10⁻³ M | - | - | - | - |

| kcat (Choline) | 6.4 ± 0.3 s⁻¹ | - | - | - | - | - |

| kcat (Betaine Aldehyde) | 15.3 ± 2.5 s⁻¹ | - | - | - | - | - |

| Specific Activity | 12.8 U/mg (purified from native source) | ≥ 10 U/mg-solid | - | 7.4 U/mg | ≥ 12 units/mg protein | 95 U/mg |

| Inhibitors | - | p-Chloromercuribenzoate, Cu²⁺, Co²⁺, Hg²⁺, Ag⁺ | Sodium azide | - | - | - |

| Cofactor | FAD (covalently bound) | FAD (covalently bound) | - | Flavoprotein | FAD | - |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound and its producing microorganisms.

Screening and Isolation of this compound Producing Microorganisms

Objective: To isolate microorganisms from environmental samples that produce this compound.

Principle: A screening medium containing choline as the sole carbon source is used. The production of hydrogen peroxide, a byproduct of the this compound reaction, can be detected using a colorimetric indicator system.

Methodology:

-

Sample Collection: Collect soil or other environmental samples.

-

Enrichment Culture: Suspend the sample in a sterile saline solution. Inoculate an enrichment broth containing choline as the primary carbon source and incubate to enrich for choline-utilizing microorganisms.

-

Isolation: Plate serial dilutions of the enriched culture onto a solid screening medium.

-

Screening Medium Composition (example):

-

Choline chloride (as carbon source)

-

Basal salts medium (e.g., M9 salts)

-

Agar

-

Indicator system: e.g., o-dianisidine and peroxidase. The H₂O₂ produced will react with o-dianisidine in the presence of peroxidase to form a colored halo around the colonies.

-

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 30°C for 2-4 days).

-

Selection: Select colonies exhibiting a colored halo for further purification and identification.

Enzyme Production and Purification

Objective: To produce and purify this compound from a selected microbial strain.

Methodology:

-

Cultivation: Grow the selected microorganism in a suitable liquid medium containing an inducer (e.g., choline).

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization.

-

Crude Extract Preparation: Centrifuge the lysate to remove cell debris and obtain the crude cell-free extract.

-

Purification Steps (example for native enzyme from A. globiformis):

-

Acetone and Ammonium Sulfate Fractionation: Precipitate proteins from the crude extract using cold acetone followed by fractional precipitation with ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the partially purified enzyme to a DEAE-cellulose or DEAE-Sepharose column and elute with a salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions on a Sephadex G-200 or Sephacryl S-200 column to separate proteins based on size.

-

-

Purification of Recombinant Enzyme (example with His-tag):

-

Affinity Chromatography: For recombinant enzymes with an affinity tag (e.g., His-tag), use a Ni-NTA affinity column for a highly specific one-step purification. Elute the bound protein with an imidazole gradient.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.

This compound Activity Assay

Objective: To quantify the enzymatic activity of this compound.

Principle: The activity is determined by measuring the rate of hydrogen peroxide production. This is commonly done by coupling the H₂O₂ to a chromogenic reaction catalyzed by peroxidase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate or Tris buffer (e.g., pH 7.5-8.0)

-

Choline chloride (substrate)

-

4-aminoantipyrine

-

Phenol

-

Peroxidase

-

-

Enzyme Addition: Add a known amount of the this compound preparation to initiate the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C).

-

Measurement: Measure the increase in absorbance at 500 nm over time using a spectrophotometer. The color development is proportional to the amount of H₂O₂ produced.

-

Unit Definition: One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of H₂O₂ per minute under the specified conditions.

Metabolic Pathways and Regulation

Choline metabolism is a central process in many microorganisms, linking nutrient acquisition to stress response and, in some cases, virulence.

Aerobic Choline Catabolism

In aerobic microorganisms like Pseudomonas aeruginosa, choline is catabolized to glycine betaine, which can then be further demethylated to serve as a carbon and nitrogen source.

Caption: Aerobic choline catabolic pathway in Pseudomonas aeruginosa.

Anaerobic Choline Metabolism

Under anaerobic conditions, some gut microbes can metabolize choline to trimethylamine (TMA), a precursor to the disease-associated metabolite trimethylamine N-oxide (TMAO). This process involves a different enzymatic machinery, notably a glycyl radical enzyme called choline trimethylamine-lyase (CutC).

Caption: Anaerobic choline metabolism by gut microbiota.

Regulation of this compound Expression

The expression of genes involved in choline metabolism is tightly regulated to respond to the availability of choline and the presence of osmotic stress. In Pseudomonas aeruginosa, the betBA operon, which encodes the choline oxidation system, is controlled by the BetI repressor. Cytoplasmic choline acts as an inducer, causing BetI to dissociate from the DNA and allowing transcription of the betBA genes.

Caption: Regulation of the betBA operon by the BetI repressor in P. aeruginosa.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and industrial fields.

-

Clinical Diagnostics: this compound is a key component of enzymatic assays for the determination of choline, lecithin, and sphingomyelin in biological samples. These assays are important for diagnosing various conditions, including liver and kidney diseases.

-

Biosensors: The enzyme is widely used in the development of electrochemical biosensors for the sensitive and specific detection of choline. These biosensors have applications in food quality control and clinical monitoring.

-

Biotechnology and Agriculture: The codA gene has been successfully used to create transgenic plants with enhanced tolerance to abiotic stresses such as high salinity and cold.

-

Drug Development: The choline metabolic pathway in pathogenic bacteria like P. aeruginosa is a potential target for the development of new antimicrobial agents. Inhibitors of choline uptake or metabolism could disrupt the pathogen's ability to survive and cause disease.

Conclusion

This compound producing microorganisms are a rich source of a versatile and commercially important enzyme. Arthrobacter globiformis remains a primary source, but ongoing research into other bacterial and fungal producers holds the promise of discovering novel enzymes with improved characteristics. The detailed understanding of the biochemical properties, metabolic pathways, and regulatory mechanisms associated with this compound will continue to drive innovation in diagnostics, biotechnology, and the development of new therapeutic strategies. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this remarkable enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of recombinant this compound and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, sequence analysis, and purification of this compound from Arthrobacter globiformis: a bacterial enzyme involved in osmotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic mechanism of this compound from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Structural Biology of the Choline Oxidase FAD-binding Domain: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Choline oxidase, a flavoenzyme belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, catalyzes the four-electron oxidation of choline to glycine betaine. This process is crucial for the biosynthesis of osmoprotectants in various organisms and holds significant interest for clinical diagnostics and biotechnological applications. The enzyme's catalytic activity is intrinsically linked to its flavin adenine dinucleotide (FAD) cofactor, which is covalently bound within a dedicated FAD-binding domain. This technical guide provides an in-depth exploration of the structural and functional aspects of the this compound FAD-binding domain, with a particular focus on the enzyme from Arthrobacter globiformis. We present a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of catalytic and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (EC 1.1.3.17) facilitates the conversion of choline to glycine betaine via a two-step oxidation reaction, with betaine aldehyde as an intermediate.[1][2] This reaction is vital for cellular adaptation to osmotic stress.[3] The enzyme utilizes a covalently bound FAD cofactor as a key electron acceptor.[1] The FAD-binding domain of this compound is responsible for the proper positioning and electronic environment of the flavin ring, which is essential for catalysis. Understanding the intricate structural details of this domain is paramount for elucidating the enzyme's mechanism of action and for the rational design of inhibitors or engineered variants with novel properties. This guide synthesizes structural data, kinetic parameters, and experimental protocols to provide a detailed overview of the this compound FAD-binding domain.

Structural Overview of the FAD-Binding Domain

The three-dimensional structure of this compound from Arthrobacter globiformis has been elucidated through X-ray crystallography, revealing a dimeric architecture.[3] Each monomer consists of two domains: a substrate-binding domain and an FAD-binding domain. The FAD-binding domain features a canonical Rossmann fold, characterized by a βαβ motif, which is a common structural feature for dinucleotide-binding sites.

The FAD cofactor is covalently attached to a histidine residue, specifically His87 in the A. globiformis enzyme, through an 8α-N(1)-histidyl linkage. This covalent linkage is a distinctive feature of this compound and is believed to play a role in modulating the redox potential of the flavin and stabilizing the protein structure. The isoalloxazine ring of the FAD molecule is buried within the protein, with the active site located in a cavity at the interface of the substrate- and FAD-binding domains. Several conserved amino acid residues within the FAD-binding domain are crucial for the proper positioning of the cofactor and for catalysis.

Quantitative Data Summary

A compilation of key quantitative data for this compound from Arthrobacter globiformis is presented below for easy reference and comparison.

Table 1: Molecular and Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Molecular Weight (Monomer) | ~71,000 Da (SDS-PAGE) | |

| Molecular Weight (Dimer) | ~120,000 Da (Size-Exclusion Chromatography) | |

| Isoelectric Point (pI) | ~4.5 | |

| UV-Visible Absorbance Peaks (Oxidized FAD) | 359 nm, 452 nm | |

| Molar Extinction Coefficient (ε₄₅₂) | 11.4 M⁻¹ cm⁻¹ | |

| Fluorescence Emission Maximum (λₑₓ at 452 nm) | 530 nm |

Table 2: Steady-State Kinetic Parameters

| Substrate | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Choline | 1.2 | 6.4 | 7.5 | 37 | |

| Betaine Aldehyde | 8.7 | 15.3 | ~7.5 | 37 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Expression and Purification of Recombinant this compound

Objective: To obtain highly pure and active recombinant this compound from E. coli.

Methodology:

-

Gene Cloning and Expression Vector: The codA gene encoding this compound from A. globiformis is cloned into a suitable expression vector, such as pET-22b(+), which may include a polyhistidine-tag for affinity purification.

-

Host Strain and Culture Conditions: The expression plasmid is transformed into a suitable E. coli host strain, such as Rosetta-gami 2(DE3)pLysS. Cells are grown in a rich medium like Terrific Broth (TB) at 37°C to an optimal optical density, after which protein expression is induced with IPTG.

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme and DNase) and disrupted by sonication.

-

Purification:

-

Affinity Chromatography: For His-tagged protein, the cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The recombinant this compound is then eluted with a higher concentration of imidazole (e.g., 150 mM).

-

Ion-Exchange Chromatography: Alternatively, the lysate can be subjected to anion-exchange chromatography using a DEAE-Sepharose column. The protein is eluted with a salt gradient (e.g., NaCl).

-

-

Buffer Exchange and Storage: Purified enzyme fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 10 mM Tris-HCl, pH 8.0) using dialysis or a desalting column. The purified enzyme is stored at -20°C or -80°C.

Enzyme Activity Assay

Objective: To determine the catalytic activity of this compound.

Methodology:

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the choline oxidation reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as a mixture of 4-aminoantipyrine and phenol, which forms a colored product that can be monitored spectrophotometrically at 500 nm.

-

Assay Mixture: A typical assay mixture contains:

-

97 mM Tris-HCl buffer, pH 8.0

-

0.14 M choline chloride (substrate)

-

0.48 mM 4-aminoantipyrine

-

2.1 mM phenol

-

~5 U/mL horseradish peroxidase

-

-

Procedure:

-

The assay mixture is pre-incubated at 37°C.

-

The reaction is initiated by the addition of a small volume of the enzyme solution.

-

The increase in absorbance at 500 nm is monitored for a set period (e.g., 5 minutes).

-

-

Calculation: The enzyme activity is calculated from the linear rate of absorbance change, using the molar extinction coefficient of the colored product. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound.

Methodology:

-

Crystallization:

-

Purified this compound is concentrated to a high concentration (e.g., 35 mg/mL).

-

Crystallization is typically performed using the hanging-drop vapor diffusion method.

-

Crystals are grown by equilibrating a drop containing the protein solution and a precipitant solution against a larger reservoir of the precipitant solution. A typical condition involves 0.1 M sodium acetate buffer pH 4.6 and 6% (w/v) PEG 4000.

-

-

Data Collection:

-

Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., 30% 2-methyl-2,4-pentanediol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

The initial model is then refined against the experimental data to obtain the final atomic coordinates.

-

Visualizing Key Processes

Diagrams created using the DOT language to illustrate important pathways and workflows.

Catalytic Cycle of this compound

Caption: Catalytic cycle of this compound.

Experimental Workflow for Recombinant Protein Production

Caption: Recombinant this compound production workflow.

Role in Drug Development

The essential role of choline metabolism in various organisms, including pathogens, makes this compound a potential target for the development of novel antimicrobial agents. Inhibitors designed to target the FAD-binding domain could disrupt the enzyme's catalytic activity, thereby impeding the pathogen's ability to cope with osmotic stress. Furthermore, understanding the structural basis of substrate recognition and catalysis can aid in the development of biosensors for choline and its metabolites, which have applications in clinical diagnostics. The detailed structural and functional data presented in this guide provide a solid foundation for structure-based drug design and protein engineering efforts targeting this compound.

Conclusion

The FAD-binding domain of this compound is a highly conserved and structurally intricate region that is fundamental to the enzyme's catalytic function. This technical guide has provided a comprehensive overview of its structural biology, compiling key quantitative data and detailed experimental protocols to facilitate further research. The visualization of the catalytic cycle and experimental workflows offers a clear conceptual framework for understanding the enzyme's mechanism and the practical aspects of its study. A thorough understanding of the this compound FAD-binding domain will continue to be a critical driver of innovation in fields ranging from biotechnology to drug discovery.

References

Choline Oxidase Catalytic Cycle Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline oxidase (EC 1.1.3.17) is a flavin-dependent enzyme that catalyzes the four-electron oxidation of choline to glycine betaine, a crucial osmoprotectant in a variety of organisms.[1] This process occurs via a two-step reaction involving the intermediate, betaine aldehyde.[2][3] The enzyme's catalytic mechanism has been a subject of extensive research due to its importance in cellular adaptation to osmotic stress and its potential applications in biotechnology and medicine.[4][5] This guide provides an in-depth technical overview of the this compound catalytic cycle, focusing on the key intermediates, their kinetic characterization, and the experimental methodologies used to study them.

The Catalytic Cycle of this compound

The overall reaction catalyzed by this compound is the conversion of choline to glycine betaine with the concomitant reduction of molecular oxygen to hydrogen peroxide. This process is divided into two distinct oxidative half-reactions, both occurring at the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.

The catalytic cycle can be summarized as follows:

-

First Oxidative Half-Reaction: Choline binds to the oxidized enzyme (E-FAD). A catalytic base in the active site facilitates the abstraction of a proton from the hydroxyl group of choline, forming a choline-alkoxide intermediate. This is followed by the transfer of a hydride ion from the α-carbon of the choline alkoxide to the N5 position of the flavin, resulting in the formation of betaine aldehyde and the reduced enzyme (E-FADH₂).

-

First Oxidative Half-Reaction (Re-oxidation): The reduced flavin (E-FADH₂) reacts with molecular oxygen to produce hydrogen peroxide and the oxidized enzyme complexed with betaine aldehyde (E-FAD-Betaine Aldehyde).

-

Second Oxidative Half-Reaction: The bound betaine aldehyde, which exists predominantly in its hydrated (gem-diol) form in aqueous solution, is then oxidized. A catalytic base, with a pKa of approximately 6.7, is required for this step. Similar to the first half-reaction, this involves a hydride transfer from the hydrated betaine aldehyde to the FAD cofactor, yielding glycine betaine and the reduced enzyme (E-FADH₂).

-

Second Oxidative Half-Reaction (Re-oxidation): The reduced flavin is again re-oxidized by another molecule of oxygen, generating a second molecule of hydrogen peroxide and the oxidized enzyme complexed with the final product, glycine betaine (E-FAD-Glycine Betaine).

-

Product Release: Finally, glycine betaine dissociates from the enzyme, regenerating the free oxidized enzyme (E-FAD) to begin another catalytic cycle.

Key Intermediates in the Catalytic Cycle

The primary and most well-characterized intermediate in the this compound catalytic cycle is betaine aldehyde . While betaine aldehyde can be released into the solution, kinetic studies suggest that it predominantly remains bound to the active site during the turnover of the enzyme with choline.

Spectroscopic studies have also provided evidence for other transient intermediates, including:

-

Anionic flavosemiquinone: This radical species has been observed during anaerobic photoreduction of the enzyme.

-

C(4a)-flavin adduct: This species has also been proposed based on spectroscopic data.

Quantitative Data on Catalytic Intermediates

The kinetics of the this compound catalytic cycle have been extensively studied using steady-state and pre-steady-state methods. The following tables summarize the key kinetic parameters for the oxidation of choline and the intermediate, betaine aldehyde.

Table 1: Steady-State and Pre-Steady-State Kinetic Parameters for this compound with Choline

| Parameter | Value | Conditions | Reference |

| kcat | 60 s⁻¹ | pH 10, 25 °C | |

| kcat | 6.4 ± 0.3 s⁻¹ | pH 7.0 | |

| Km (choline) | 0.8 ± 0.1 mM | pH 10, 25 °C | |

| kred | 93 s⁻¹ | pH 10, 25 °C | |

| Kd (choline) | 6.7 ± 1.2 mM | pH 10, 25 °C |

Table 2: Steady-State and Pre-Steady-State Kinetic Parameters for this compound with Betaine Aldehyde

| Parameter | Value | Conditions | Reference |

| kcat | 133 s⁻¹ | pH 10, 25 °C | |

| kcat | 15.3 ± 2.5 s⁻¹ | pH 7.0 | |

| Km (betaine aldehyde) | ≤ 20 µM | pH 7.0 | |

| kred | 135 s⁻¹ | pH 10, 25 °C | |

| kred | ≥ 48 s⁻¹ | pH 8.0 | |

| Kd (betaine aldehyde) | 0.11 ± 0.02 mM | pH 10, 25 °C |

Experimental Protocols

Steady-State Kinetic Analysis

Objective: To determine the Michaelis-Menten parameters (kcat and Km) for the overall enzymatic reaction.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified this compound is prepared and its concentration determined spectrophotometrically.

-

Stock solutions of choline chloride and betaine aldehyde are prepared in the appropriate buffer. The concentration of betaine aldehyde should be determined accurately.

-

-

Assay Conditions:

-

Enzyme activity is typically measured by monitoring the rate of oxygen consumption using an oxygen electrode or by a coupled spectrophotometric assay.

-

For the oxygen consumption assay, the reaction mixture is first equilibrated to the desired oxygen concentration by bubbling with an appropriate O₂/N₂ gas mixture.

-

Assays are performed in a suitable buffer at a constant temperature and pH (e.g., 50 mM sodium pyrophosphate, pH 10, at 25 °C).

-

-

Data Acquisition:

-

The reaction is initiated by adding a small volume of concentrated enzyme to the reaction mixture containing varying concentrations of the substrate (choline or betaine aldehyde) and a fixed concentration of the co-substrate (oxygen).

-

The initial rate of the reaction is recorded for each substrate concentration.

-

-

Data Analysis:

-

The initial rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the values of kcat and Km.

-

Pre-Steady-State Kinetic Analysis (Stopped-Flow Spectrophotometry)

Objective: To measure the rates of individual steps in the catalytic cycle, such as flavin reduction.

Methodology:

-

Instrumentation:

-

A stopped-flow spectrophotometer is used, which allows for the rapid mixing of two solutions and the monitoring of changes in absorbance over a millisecond timescale.

-

-

Sample Preparation:

-

One syringe of the stopped-flow instrument is filled with a solution of this compound (e.g., ~15 µM final concentration) in an anaerobic buffer.

-

The second syringe is filled with a solution of the substrate (choline or betaine aldehyde) at various concentrations in the same anaerobic buffer.

-

-

Data Acquisition:

-

The two solutions are rapidly mixed, and the reduction of the enzyme-bound FAD is monitored by the decrease in absorbance at approximately 450 nm.

-

The absorbance change over time is recorded for each substrate concentration.

-

-

Data Analysis:

-

The observed rate constants (kobs) for flavin reduction are obtained by fitting the absorbance traces to a single exponential equation.

-

The values of kobs are then plotted against the substrate concentration. This plot is fitted to a hyperbolic equation to determine the limiting rate of flavin reduction (kred) and the dissociation constant (Kd) for the substrate.

-

Visualizations

Caption: The catalytic cycle of this compound.

References

An In-depth Technical Guide to Choline Oxidase Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of choline oxidase, a key enzyme in choline metabolism. The document details the enzyme's catalytic mechanism, presents quantitative data on its activity with various substrates, outlines experimental protocols for specificity studies, and discusses known inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals working in biochemistry, enzymology, and drug development.

Introduction to this compound

This compound (EC 1.1.3.17) is a flavoprotein that plays a crucial role in the catabolism of choline. It catalyzes the four-electron oxidation of choline to glycine betaine, an important osmoprotectant.[1] This process occurs in two sequential steps, with betaine aldehyde as an intermediate.[2] Given its importance in cellular metabolism and its potential as a therapeutic target, a thorough understanding of its substrate specificity is essential for both fundamental research and applied science, including the development of novel inhibitors and biosensors.[3][4]

Catalytic Mechanism

This compound, a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily, utilizes a covalently bound flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of its substrates. The overall reaction proceeds in two distinct oxidative steps:

-

Oxidation of Choline: Choline is first oxidized to betaine aldehyde, producing one molecule of hydrogen peroxide (H₂O₂).

-

Oxidation of Betaine Aldehyde: The intermediate, betaine aldehyde, is then further oxidized to glycine betaine, generating a second molecule of H₂O₂.

The enzyme is capable of utilizing both choline and betaine aldehyde as substrates. The catalytic mechanism involves a hydride transfer from the substrate to the FAD cofactor.

Substrate Specificity: Quantitative Analysis

The specificity of this compound for its substrates can be quantified by comparing their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Choline | Alcaligenes sp. | 0.87 | - | - | |

| Betaine Aldehyde | Alcaligenes sp. | 6.2 | - | - | |

| Choline | Arthrobacter globiformis | - | 60 | - | |

| Betaine Aldehyde | Arthrobacter globiformis | - | 133 | - |

Studies have also investigated the activity of this compound with various choline analogs. While detailed kinetic parameters are not always available, relative activity data provides insight into the structural requirements for substrate binding. For instance, this compound from Brevibacterium album shows slight specificity for 2-dimethylaminoethanol but no activity towards acetylcholine chloride, sarcosine, betaine, glycine, 2-methylaminoethanol, and ethanolamine hydrochloride. This highlights the importance of the trimethylammonium headgroup for substrate recognition and binding.

Experimental Protocols for Substrate Specificity Studies

The determination of this compound substrate specificity relies on accurate measurements of its enzymatic activity. The two most common methods are spectrophotometric assays and oxygen consumption assays.

Spectrophotometric Assay

This is the most widely used method for determining this compound activity. The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of the substrate. The H₂O₂ is used in a peroxidase-catalyzed reaction to generate a colored product, which can be measured spectrophotometrically.

Principle:

The assay involves a coupled enzyme reaction:

-

Substrate + O₂ --(this compound)--> Aldehyde Product + H₂O₂

-

2H₂O₂ + 4-Aminoantipyrine + Phenol --(Peroxidase)--> Quinoneimine Dye + 4H₂O

The rate of formation of the quinoneimine dye, which has a characteristic absorbance maximum, is directly proportional to the rate of this compound activity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0 at 37°C.

-

Substrate Solution: Prepare a stock solution of the substrate to be tested (e.g., 2.1% w/v choline chloride) in the assay buffer.

-

Chromogenic Reagents: Prepare stock solutions of 1% (w/v) 4-aminoantipyrine and 1% (w/v) phenol in deionized water.

-

Peroxidase Solution: Prepare a solution of horseradish peroxidase (HRP) at a suitable concentration (e.g., 15 units/mL).

-

Enzyme Solution: Prepare a dilute solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl with 2.0 mM EDTA and 134 mM KCl, pH 8.0).

-

-

Assay Procedure:

-

Prepare a reaction cocktail containing the assay buffer, substrate solution, chromogenic reagents, and peroxidase.

-

Equilibrate the reaction cocktail to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the this compound enzyme solution.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm) over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

-

Kinetic Parameter Determination:

-

To determine Km and Vmax, perform the assay with varying concentrations of the substrate.

-

Plot the initial reaction velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Oxygen Consumption Assay

This method directly measures the consumption of oxygen, a co-substrate of the this compound reaction, using an oxygen electrode or a phosphorescent oxygen probe.

Principle:

The rate of decrease in the dissolved oxygen concentration in the reaction mixture is directly proportional to the activity of this compound.

Detailed Protocol:

-

Apparatus Setup:

-

Use a sealed reaction vessel equipped with an oxygen sensor (e.g., a Clark-type electrode or a phosphorescent probe).

-

Calibrate the oxygen sensor according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add a buffered solution containing a known concentration of the substrate to the reaction vessel.

-

Allow the solution to equilibrate to the desired temperature and become saturated with air.

-

Initiate the reaction by injecting a small amount of the this compound enzyme solution.

-

Record the decrease in oxygen concentration over time.

-

-

Data Analysis:

-

Calculate the initial rate of oxygen consumption from the slope of the linear portion of the oxygen concentration versus time curve.

-

As with the spectrophotometric assay, vary the substrate concentration to determine the kinetic parameters Km and Vmax.

-

Inhibitors of this compound

The study of inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. This compound is inhibited by various compounds, which can be classified based on their mechanism of action.

| Inhibitor | Type of Inhibition | Ki (µM) | Reference |

| Methylene Blue | Competitive | 74 ± 7.2 | |

| Nile Blue | Non-competitive | 20 ± 4.5 | |

| 3,3-dimethylbutyraldehyde | Competitive | - |

Competitive inhibitors, such as methylene blue, typically bind to the active site of the enzyme and compete with the substrate. Non-competitive inhibitors, like Nile blue, bind to a site other than the active site and alter the enzyme's conformation, thereby reducing its activity. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

Conclusion

The substrate specificity of this compound is a critical aspect of its biological function. The enzyme exhibits a high degree of specificity for choline, primarily due to the recognition of the trimethylammonium headgroup. Quantitative kinetic studies, employing methods such as spectrophotometric and oxygen consumption assays, are essential for characterizing the enzyme's interactions with different substrates and inhibitors. The detailed understanding of this compound's substrate specificity and catalytic mechanism provides a solid foundation for future research in areas ranging from metabolic engineering to the design of novel therapeutic interventions.

References

- 1. Mechanistic studies of this compound with betaine aldehyde and its isosteric analogue 3,3-dimethylbutyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the catalytic mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phasic oxygen dynamics confounds fast choline-sensitive biosensor signals in the brain of behaving rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Creative Enzymes [creative-enzymes.com]

Kinetic Properties of Arthrobacter globiformis Choline Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic properties of choline oxidase from the bacterium Arthrobacter globiformis. This compound is a flavoprotein that plays a crucial role in the biosynthesis of glycine betaine, a potent osmoprotectant. Understanding its kinetic behavior is essential for various applications, including the development of biosensors, enzymatic synthesis of valuable compounds, and as a target for drug development.

Core Kinetic Parameters

The catalytic efficiency and substrate affinity of Arthrob. globiformis this compound have been characterized by determining its key kinetic constants. These parameters are summarized in the table below.

| Kinetic Parameter | Substrate | Value | Experimental Conditions | Reference |

| Michaelis-Menten Constant (Km) | Choline | 1.2 mM | pH 7.5 | [1][2] |

| Betaine Aldehyde | 8.7 mM | pH 7.5 | [1][2] | |

| Betaine Aldehyde | ≤20 µM | pH 7.0 | [3] | |

| Catalytic Constant (kcat) | Choline | 6.4 ± 0.3 s-1 | pH 7.0 | |

| Betaine Aldehyde | 15.3 ± 2.5 s-1 | pH 7.0 | ||

| Betaine Aldehyde | 42 ± 2 s-1 | pH 6.5 | ||

| Betaine Aldehyde | 70 ± 1 s-1 | pH 10.0 | ||

| Optimal pH | - | 7.0 - 8.0 | - | |

| Optimal Temperature | - | 37 °C | - | |

| pH Stability | - | 7.5 - 9.0 | 37°C for 30 minutes | |

| Thermal Stability | - | Stable at 40°C and below | pH 7.5 for 10 minutes |

Substrate Specificity

Arthrobacter globiformis this compound exhibits a high degree of specificity for its primary substrates, choline and betaine aldehyde. The enzyme catalyzes the four-electron oxidation of choline to glycine betaine, with betaine aldehyde as an intermediate. The relative reaction velocities with various substrates are detailed in the table below.

| Substrate | Relative Reaction Velocity (%) |

| Choline | 100 |

| Betaine Aldehyde | 46 |

| N,N-dimethylaminoethanol | 5.2 |

| Triethanolamine | 2.6 |

| Diethanolamine | 0.8 |

| Monoethanolamine | 0 |

| N-methylaminoethanol | 0 |

| Methanol | 0 |

| Ethanol | 0 |

| Propanol | 0 |

| Formaldehyde | 0 |

| Acetaldehyde | 0 |

| Propionaldehyde | 0 |

Data from Ikuta et al., 1977.

Biochemical Pathway of Choline Oxidation

The enzymatic reaction catalyzed by this compound from Arthrobacter globiformis is a two-step oxidation process. In the first step, choline is oxidized to betaine aldehyde with the concomitant reduction of the FAD cofactor. Molecular oxygen then reoxidizes the flavin, producing hydrogen peroxide. The enzyme can then catalyze a second oxidation of the intermediate, betaine aldehyde, to glycine betaine, again with the production of hydrogen peroxide.

Caption: Biochemical pathway of choline oxidation to glycine betaine.

Experimental Protocols

Purification of this compound from Arthrobacter globiformis

A common purification protocol for native this compound involves the following steps:

-

Cell Culture and Harvest: Arthrobacter globiformis is cultured in a suitable medium and the cells are harvested by centrifugation.

-

Cell Lysis: The harvested cells are resuspended in a buffer and lysed, for example, by sonication, to release the intracellular contents.

-

Fractionation: The crude cell lysate is subjected to fractionation using acetone and ammonium sulfate precipitation to enrich for the enzyme.

-

Chromatography: The enriched fraction is then subjected to a series of column chromatography steps for further purification. This typically includes:

-

DEAE-cellulose chromatography: Anion-exchange chromatography to separate proteins based on their net negative charge.

-

Sephadex G-200 gel filtration: Size-exclusion chromatography to separate proteins based on their molecular size.

-

For recombinant this compound expressed in E. coli, a simplified, single-step purification using DEAE-Sepharose has been reported to yield a highly pure enzyme.

The following diagram illustrates a general workflow for the purification of native this compound.